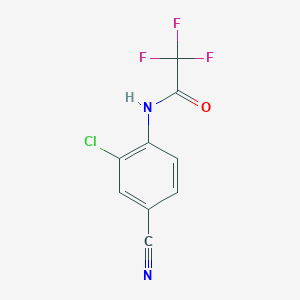
N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C10H5ClF3N2O It is characterized by the presence of a chloro group, a cyano group, and a trifluoroacetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-chloro-4-cyanophenylamine with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Substitution: Formation of N-(2-amino-4-cyanophenyl)-2,2,2-trifluoroacetamide.
Reduction: Formation of N-(2-chloro-4-aminophenyl)-2,2,2-trifluoroacetamide.
Hydrolysis: Formation of 2-chloro-4-cyanobenzoic acid.
Scientific Research Applications
N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide
- N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetamide
- N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide
Uniqueness
N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both a chloro and a cyano group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C9H4ClF3N2O |
|---|---|
Molecular Weight |
248.59 g/mol |
IUPAC Name |
N-(2-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H4ClF3N2O/c10-6-3-5(4-14)1-2-7(6)15-8(16)9(11,12)13/h1-3H,(H,15,16) |
InChI Key |
YEOHZSGKJBCCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
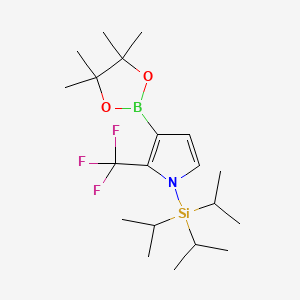

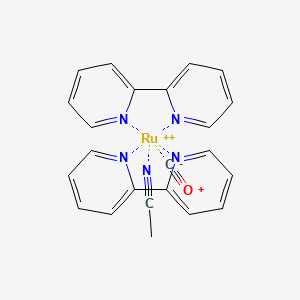
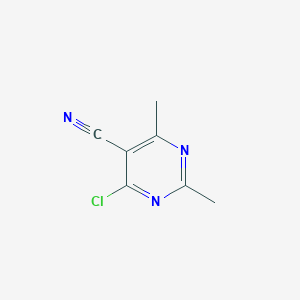
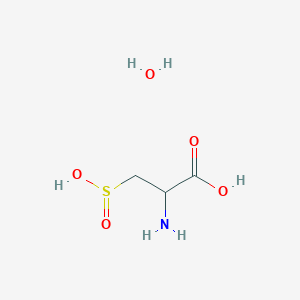
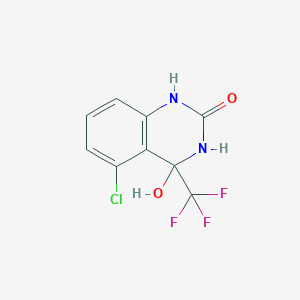
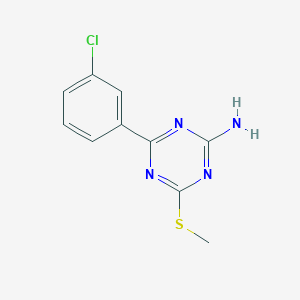
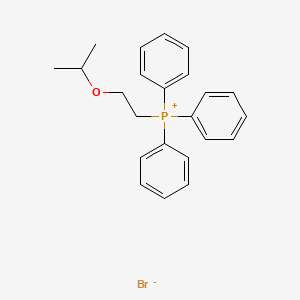
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
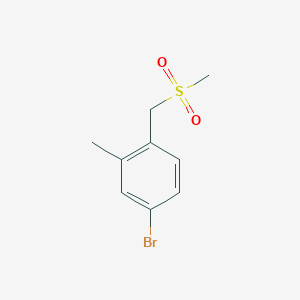
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)

